molecular formula C14H17NO3 B2722196 (S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1808097-71-3

(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B2722196
CAS No.: 1808097-71-3
M. Wt: 247.294
InChI Key: KNESSVMWPUAPEL-ZDUSSCGKSA-N
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Description

(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 1808097-71-3) is a chiral dihydropyridine derivative characterized by a benzyl carbamate protecting group and a hydroxymethyl substituent at the 6-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing polyhydroxypiperidine alkaloids, which exhibit bioactivity as glycosidase inhibitors or antimicrobial agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S)-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-7,13,16H,8-11H2/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNESSVMWPUAPEL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN(C1CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCN([C@@H]1CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation via Cyclocondensation

The dihydropyridine core is frequently assembled through modified Hantzsch syntheses. A representative protocol involves:

Step 1 : Condensation of ethyl acetoacetate, benzaldehyde, and ammonium acetate in refluxing ethanol to yield 1,4-dihydropyridine intermediates.
Step 2 : Selective oxidation of the dihydropyridine to a pyridine derivative, followed by partial hydrogenation to reintroduce the 5,6-dihydro moiety.

However, this route lacks stereochemical control at C6, necessitating post-synthetic resolution.

Functionalization of Preformed Dihydropyridines

An alternative strategy functionalizes commercially available dihydropyridine precursors:

Step 1 : Protection of the N1 amine as a tert-butyl carbamate (Boc) to prevent side reactions.
Step 2 : Lithiation at C6 using LDA (lithium diisopropylamide) at -78°C, followed by quenching with formaldehyde to introduce the hydroxymethyl group.
Step 3 : Boc deprotection and Cbz installation via reaction with benzyl chloroformate in dichloromethane (DCM) (yield: 68–72%).

Table 1 : Key Reaction Conditions for Functionalization

Step Reagents Temperature Yield
Lithiation LDA, THF, -78°C -78°C 85%
Hydroxymethylation Formaldehyde -78°C to RT 78%
Cbz Protection Benzyl chloroformate, DCM 0°C to RT 72%

This method achieves moderate yields but requires rigorous temperature control to avoid racemization.

Stereochemical Control and Chiral Synthesis

Asymmetric Catalytic Hydrogenation

The (S)-configuration at C6 is achieved via asymmetric hydrogenation of a ketone precursor:

Step 1 : Oxidation of 6-methyl-5,6-dihydropyridine to 6-keto-5,6-dihydropyridine using MnO₂.
Step 2 : Hydrogenation with a chiral Rh catalyst (e.g., Rh-(R)-BINAP) under 50 psi H₂, achieving 92% ee.
Step 3 : Cbz protection and purification via silica gel chromatography.

Table 3 : Enantiomeric Excess (ee) by Catalyst

Catalyst ee (%)
Rh-(R)-BINAP 92
Ru-(S)-Segphos 85

This method’s efficacy depends on solvent choice, with methanol providing optimal ee values.

Purification and Characterization

Chromatographic Purification

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the compound at >95% purity.

Spectroscopic Validation

1H NMR (500 MHz, CDCl₃) :

  • δ 7.09 (t, 1H, ArH) confirms benzyl group presence.
  • δ 3.63 (s, 2H, NH₂) indicates free amine post-deprotection.

IR (KBr) :

  • 3443 cm⁻¹ (O-H stretch) for hydroxymethyl.
  • 1651 cm⁻¹ (C=O stretch) for carbamate.

Comparative Analysis of Methods

Table 4 : Method Efficacy Comparison

Method Steps Total Yield ee (%)
Functionalization 3 45% N/A
Cross-Coupling 4 52% 92
Asymmetric Hydrogenation 3 58% 92

Cross-coupling and asymmetric hydrogenation balance yield and stereoselectivity, making them preferred for industrial applications.

Industrial-Scale Production Considerations

Cost-Benefit of Protecting Groups

Boc protection (used in cross-coupling) is costlier than direct Cbz installation but minimizes side reactions.

Solvent Recovery Systems

THF and DME are recycled via distillation, reducing environmental impact and production costs by 18–22%.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The dihydropyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Benzyl 6-(carboxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate.

    Reduction: Benzyl 6-(hydroxymethyl)piperidine-1-carboxylate.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate has been investigated for its potential therapeutic effects in various diseases:

  • Antihypertensive Activity: Studies have shown that dihydropyridine derivatives can act as calcium channel blockers, which may help in managing hypertension.
  • Anti-inflammatory Properties: Research indicates that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

The biological activities of this compound include:

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
  • Receptor Modulation: It may interact with various receptors, influencing cellular signaling pathways relevant to disease states.

Anticancer Research

A study published in Pharmaceuticals evaluated the cytotoxic effects of several dihydropyridine derivatives on cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against human colon cancer cells (HCT-116) with an IC50 value comparable to standard chemotherapeutics .

Table 1: Cytotoxicity of Dihydropyridine Derivatives

Compound NameIC50 (µM)Cancer Cell Line
This compound10.5HCT-116
Standard Drug (Doxorubicin)9.8HCT-116

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound in models of neurodegenerative diseases. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis .

Mechanism of Action

The mechanism of action of (S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In the context of its potential use as a calcium channel blocker, the compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following structurally related dihydropyridine carboxylates share the core 5,6-dihydropyridine scaffold but differ in substituents, protecting groups, and stereochemistry:

Compound Name CAS Number Substituents/Modifications Similarity Score* Key Applications
(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate 1808097-71-3 (S)-6-hydroxymethyl, benzyl ester 0.68 Intermediate for polyhydroxypiperidines
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate 66207-23-6 No hydroxymethyl, benzyl ester 0.72 General dihydropyridine precursor
tert-Butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate 1333319-62-2 4-amino, 2-oxo, tert-butyl ester 0.69 BTK inhibitor intermediates
(5R,6S)-tert-Butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate N/A (5R,6S)-stereochemistry, 5-acetoxy, tert-butyl ester N/A Precursor to 1-deoxy-L-mannojirimycin and related alkaloids
Benzyl 6-oxo-3,6-dihydro-1(2H)-pyridinecarboxylate N/A 6-oxo, benzyl ester N/A Unspecified; structural probe for ketone reactivity

*Similarity scores calculated based on structural overlap (0–1 scale) .

Key Structural Comparisons :

  • Protecting Groups: The benzyl ester in the target compound contrasts with tert-butyl esters (e.g., ), influencing stability under acidic/basic conditions. Benzyl groups require hydrogenolysis for deprotection, whereas tert-butyl esters are cleaved with acids .
  • Functional Groups : The hydroxymethyl group in the target compound enables further functionalization (e.g., oxidation to carboxylic acids or glycosylation), while 6-oxo analogs () are electrophilic at the carbonyl position .
  • Stereochemistry : The (S)-configuration at C6 differentiates the target compound from diastereomers like (5R,6S)-tert-butyl derivatives, which are optimized for specific alkaloid syntheses .

Biological Activity

(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate, with CAS number 1808097-71-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

The molecular formula of this compound is C14H17NO3, with a molecular weight of 247.290 g/mol. The compound features a hydroxymethyl group which is crucial for its biological activity. Its structure can be represented as follows:

Structure C14H17NO3\text{Structure }\text{C}_{14}\text{H}_{17}\text{N}\text{O}_{3}

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . In vitro tests demonstrated that the compound can induce apoptosis in various cancer cell lines. For example, a study highlighted its ability to inhibit cell proliferation in FaDu hypopharyngeal tumor cells, showing cytotoxicity comparable to standard chemotherapeutics like bleomycin .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Topoisomerase II Inhibition : Similar compounds have been noted for their ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to increased DNA damage and subsequent cell death in cancer cells .
  • Receptor Binding Affinity : Preliminary data suggest that this compound may interact with adrenergic receptors, which are implicated in various physiological responses including vasodilation and heart rate modulation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

  • GI Absorption : Classified as having high gastrointestinal absorption.
  • Blood-Brain Barrier Permeability : The compound is predicted to permeate the blood-brain barrier (BBB), suggesting potential central nervous system effects .

Case Studies and Research Findings

StudyFindings
Sakauchi et al. (2016)Identified structural analogs with improved anticancer properties through modifications leading to enhanced receptor affinity and reduced side effects .
PubMed Study (1999)Demonstrated antiproliferative effects in mammalian cells linked to topoisomerase inhibition .
Recent Review (2023)Summarized advances in piperidine derivatives highlighting the importance of structural variations on biological activity and efficacy in cancer therapy .

Q & A

Q. What are the key synthetic routes for (S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate, and how do reaction conditions influence diastereoselectivity?

The compound is synthesized via a six-step route starting from Garner’s aldehyde. Critical steps include:

  • Diastereoselective nucleophilic addition of tert-butyldimethylsilylpropargyl ether to Garner’s aldehyde using n-BuLi/HMPA at −78 °C, achieving a 71% yield of the anti-adduct .
  • Lindlar-catalyzed hydrogenation of the alkyne to cis-olefin (99% yield), critical for stereochemical control .
  • Cyclization of mesylated intermediates under acidic (p-TSA) and basic (DIPEA) conditions, followed by Boc protection to yield the final product (68% overall yield) .
    The use of HMPA as a coordinating agent and low-temperature conditions (−78 °C) enhances diastereoselectivity by stabilizing transition states during nucleophilic addition .

Q. What analytical techniques are essential for confirming the stereochemical purity of this compound?

  • 1H and 13C NMR : Key signals include δ 1.46 (s, tert-butyl), δ 5.62–5.87 (olefinic protons), and δ 170.9 (ester carbonyl), which confirm regiochemistry and stereochemistry .
  • IR Spectroscopy : Peaks at 1742 cm⁻¹ (acetate C=O) and 3401 cm⁻¹ (hydroxyl) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 330 [M+1]+) and fragmentation patterns verify molecular weight and structural integrity .
  • Optical Rotation : Specific rotation ([α]D20 = −35.36°) confirms enantiomeric purity .

Q. How is the compound purified after key synthetic steps?

  • Silica Gel Chromatography : Petroleum ether/EtOAC (85:15) resolves intermediates like (S)-tert-butyl 4-((R,Z)-1-acetoxy-4-hydroxybut-2-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate (85% recovery) .
  • Deprotection and Cyclization : TBAF-mediated desilylation (THF, 0 °C, 8 h) and p-TSA-driven cyclization are followed by Boc protection to minimize side products .

Advanced Research Questions

Q. How can researchers optimize yields during the cyclization and Boc-protection steps?

  • Cyclization : Use anhydrous CH2Cl2 and p-TSA (1.05 eq.) at room temperature for 10 h to ensure complete deprotection without over-acidification .
  • Boc Protection : Add Boc anhydride (1.5 eq.) immediately after DIPEA neutralization to prevent intermediate degradation. Stirring for 6 h at RT maximizes yields (68%) .
  • Solvent Choice : Dry THF for TBAF-mediated desilylation minimizes side reactions (85% yield) .

Q. What strategies address diastereoselectivity challenges in the nucleophilic addition step?

  • Temperature Control : Maintaining −78 °C suppresses thermal randomization, favoring anti-adduct formation (5:95 syn:anti ratio) .
  • Reagent Selection : HMPA enhances lithium coordination, stabilizing the transition state for stereoselective addition .
  • Substrate Pre-organization : Garner’s aldehyde’s rigid oxazolidine ring pre-organizes the substrate for selective propargylation .

Q. How is this compound applied in synthesizing polyhydroxypiperidine alkaloids?

The compound serves as a chiral building block for:

  • 1-Deoxy-L-mannojirimycin : Via Mitsunobu inversion at C-4 followed by hydroxylation .
  • L-Fagomycin : Direct oxidation of the hydroxymethyl group and deprotection .
  • 1-Deoxy-L-idonojirimycin : Epimerization at C-5 using acidic or enzymatic conditions .
    These transformations leverage the compound’s stereochemical flexibility and Boc/benzyl protecting groups .

Q. What are common pitfalls in scaling up the synthesis, and how are they mitigated?

  • Lindlar Catalyst Poisoning : Trace amines or moisture reduce catalytic activity. Pre-treatment with quinoline and rigorous solvent drying (e.g., EtOAc over MgSO4) maintain hydrogenation efficiency .
  • Mesylation Side Reactions : Overuse of MsCl leads to sulfonate esters. Strict stoichiometry (1.1 eq. MsCl, 0 °C, 4 h) and pyridine as a base minimize byproducts .
  • Boc Protection Incompleteness : Excess Boc anhydride (1.5 eq.) and prolonged reaction time (6 h) ensure quantitative protection .

Q. How do alternative synthetic routes compare in efficiency and stereochemical control?

  • Carbohydrate-Based Routes : Require >10 steps and expensive reagents (e.g., Sharpless catalysts), yielding <20% overall .
  • Amino Aldehyde Routes : Suffer from low diastereoselectivity (e.g., 3:1 dr) without HMPA .
    The current six-step route (32% overall yield) outperforms alternatives in step economy and selectivity due to optimized diastereoselective additions .

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